molecular formula C17H15BrN2 B12678550 2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile CAS No. 1361504-06-4

2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile

Cat. No.: B12678550
CAS No.: 1361504-06-4
M. Wt: 327.2 g/mol
InChI Key: NSDDBKANKHHKED-SDNWHVSQSA-N
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Description

2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is an organic compound that features a bromophenyl group and a dimethylaminophenyl group attached to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves the reaction of 2-bromobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation, followed by a dehydration step to form the acrylonitrile derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acrylonitriles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile exerts its effects involves interactions with various molecular targets. The bromophenyl and dimethylaminophenyl groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)acetonitrile: Lacks the dimethylaminophenyl group, resulting in different reactivity and applications.

    3-(4-(Dimethylamino)phenyl)acrylonitrile:

Uniqueness

2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is unique due to the presence of both bromophenyl and dimethylaminophenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

1361504-06-4

Molecular Formula

C17H15BrN2

Molecular Weight

327.2 g/mol

IUPAC Name

(Z)-2-(2-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

InChI

InChI=1S/C17H15BrN2/c1-20(2)15-9-7-13(8-10-15)11-14(12-19)16-5-3-4-6-17(16)18/h3-11H,1-2H3/b14-11+

InChI Key

NSDDBKANKHHKED-SDNWHVSQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2Br

Origin of Product

United States

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